3-(Chlorosulfonyl)propyl acetate
Description
Contextualization within Organosulfur Chemistry
Organosulfur chemistry is a broad field that studies the properties and reactions of organic compounds containing sulfur. Within this domain, sulfonyl chlorides (R-SO2Cl) represent a significant class of compounds. fiveable.me The sulfur atom in a sulfonyl chloride is in a high oxidation state, making the group highly electrophilic and susceptible to nucleophilic attack. This reactivity is a cornerstone of their utility in organic synthesis. fiveable.me 3-(Chlorosulfonyl)propyl acetate (B1210297), as a functionalized alkyl sulfonyl chloride, exemplifies the strategic incorporation of a sulfonyl chloride moiety onto an aliphatic chain that also carries another functional group, the acetate ester. This dual functionality allows for sequential or selective reactions, expanding its synthetic potential.
Significance of the Sulfonyl Chloride Moiety in Contemporary Organic Synthesis
The sulfonyl chloride functional group is of paramount importance in modern organic synthesis due to its high reactivity and versatility. fiveable.memagtech.com.cn Sulfonyl chlorides are powerful electrophiles that readily react with a wide array of nucleophiles, including alcohols, amines, and thiols. fiveable.me This reactivity allows for the facile formation of sulfonamides, sulfonate esters, and thioesters, which are key structural motifs in many biologically active compounds and materials. fiveable.mebritannica.com
The reaction of sulfonyl chlorides with amines to form sulfonamides is particularly noteworthy, as the sulfonamide group is a common feature in many pharmaceutical drugs, including antibiotics and antihypertensives. fiveable.mebritannica.com Furthermore, sulfonyl chlorides can be used to introduce protecting groups for alcohols and amines, and they serve as precursors for the generation of sulfenes, which can participate in cycloaddition reactions. magtech.com.cn The electron-withdrawing nature of the sulfonyl group makes the chlorine atom an excellent leaving group, facilitating these substitution reactions. fiveable.me
Overview of Research Trajectories for Alkyl Sulfonyl Chlorides and Their Functionalized Derivatives
Research involving alkyl sulfonyl chlorides and their derivatives is continually evolving, with several key trajectories. One major area of focus is the development of novel synthetic methodologies that utilize sulfonyl chlorides as building blocks for complex molecular architectures. magtech.com.cn This includes their application in transition metal-catalyzed cross-coupling reactions and radical reactions. magtech.com.cnquora.com
Another significant research direction is the synthesis of functionalized sulfonyl chlorides, like 3-(chlorosulfonyl)propyl acetate, where the presence of other functional groups allows for intramolecular reactions or the introduction of multiple functionalities in a single step. For instance, the acetate group in this compound can be hydrolyzed to a hydroxyl group, which can then react with the sulfonyl chloride moiety under certain conditions.
Furthermore, there is growing interest in the application of sulfonyl chlorides in materials science for the synthesis of specialty polymers and functional materials. britannica.com The ability to form stable linkages with various substrates makes them valuable for surface modification and the development of materials with tailored properties. Research also explores the stability and reactivity of different sulfonyl chlorides, with studies comparing the properties of alkyl versus aryl sulfonyl chlorides and the influence of various substituents on their reactivity. nih.gov
Detailed Research Findings
The primary synthetic route to this compound involves the reaction of 3-hydroxypropyl acetate with chlorosulfonic acid. The high reactivity of the chlorosulfonyl group in this compound is a key feature, enabling facile nucleophilic substitution reactions with amines and alcohols to yield sulfonamides and sulfonate esters, respectively. This contrasts with the reactivity of a similar compound, 3-chloropropyl acetate, where the chlorine atom is less electrophilic.
The compound can also undergo hydrolysis to produce 3-hydroxypropyl acetate and sulfuric acid. Reduction of the chlorosulfonyl group can lead to the formation of 3-propyl acetate. wikipedia.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chlorosulfonylpropyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO4S/c1-5(7)10-3-2-4-11(6,8)9/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZSYZOOVCPRKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81692-70-8 | |
| Record name | 3-(chlorosulfonyl)propyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Chlorosulfonyl Propyl Acetate
Direct Chlorosulfonylation Approaches
Direct chlorosulfonylation involves the introduction of the chlorosulfonyl group (–SO₂Cl) onto a propyl acetate (B1210297) backbone. This approach is often favored for its atom economy and straightforward nature.
Regioselective Functionalization of Propyl Acetate Precursors
The regioselectivity of the chlorosulfonylation reaction is crucial to ensure the desired substitution at the 3-position of the propyl chain. The starting material for this approach is typically a derivative of propyl acetate that allows for specific functionalization. One common precursor is 3-hydroxypropyl acetate. The reaction of 3-hydroxypropyl acetate with chlorosulfonic acid directly yields 3-(chlorosulfonyl)propyl acetate. This reaction leverages the reactivity of the terminal hydroxyl group for the introduction of the sulfonyl chloride functionality.
Another potential precursor, γ-chloropropyl acetate, can be prepared by methods such as heating 1-bromo-3-chloropropane (B140262) with potassium acetate in glacial acetic acid or by the action of acetyl chloride on trimethylene chlorohydrin. orgsyn.org
Reagent Selection and Catalyst Systems for Chlorosulfonylation
The choice of chlorosulfonylating agent and catalyst is critical for the success of the direct synthesis. Chlorosulfonic acid is a commonly employed reagent for this transformation. The reaction is typically performed under controlled temperature conditions to manage its high reactivity and prevent unwanted side reactions.
While specific catalysts for the direct chlorosulfonylation of propyl acetate precursors are not extensively detailed in the available literature, analogous reactions often employ acid or base catalysts to facilitate the process. For instance, the formation of propyl acetate itself can be catalyzed by sulfuric acid or p-toluenesulfonic acid. orgsyn.orgwikipedia.orggoogle.com In related sulfonylation reactions, silica (B1680970) sulfuric acid (SSA) has been utilized as a heterogeneous catalyst. researchgate.net
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is key to maximizing the yield and purity of this compound. Key parameters that are typically manipulated include temperature, reaction time, and the stoichiometry of the reactants.
For instance, in the synthesis of related compounds, temperature has a significant impact on product yield. A study on a similar synthesis found that increasing the temperature from 90 °C to 110 °C improved the yield from 71% to 91%, while a further increase to 120 °C led to a decrease in yield. researchgate.net Similarly, the reaction time needs to be optimized; a shorter time may result in incomplete reaction, while an excessively long time may not improve the yield and could lead to the formation of byproducts. researchgate.net
The use of aprotic solvents like dichloromethane (B109758) or toluene (B28343) can be beneficial in controlling the reaction environment. To minimize hydrolysis of the sensitive chlorosulfonyl group, reactions should be conducted under anhydrous conditions, potentially using molecular sieves to remove any residual water. acs.orgnih.gov
Indirect Synthetic Routes from Precursors
Indirect methods for the synthesis of this compound involve the preparation of a sulfur-containing propyl acetate derivative, which is then converted to the final product.
Preparation from Corresponding Alkanethiols or Sulfinic Acids
While direct synthesis from 3-(acetoxy)propanethiol is not explicitly described, a general approach could involve the oxidation of the corresponding thiol to a sulfonyl chloride.
A more documented indirect route involves the use of sulfinic acids. A general method for converting methyl sulfones to sulfinic acids has been developed, which could be adapted for this synthesis. organic-chemistry.org This process involves the alkylation of a methyl sulfone followed by an in situ elimination. organic-chemistry.org Once the corresponding 3-(acetoxy)propanesulfinic acid or its salt is obtained, it can be converted to the sulfonyl chloride. A novel and efficient method for this conversion utilizes 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) as a chlorinating agent under mild, solvent-free conditions. organic-chemistry.org This method has been shown to be effective for a wide range of sulfonic acids, including aliphatic variants. organic-chemistry.org
Conversion from Other Sulfur-Containing Compounds
Other sulfur-containing compounds can also serve as precursors. For example, the potassium salt of 3-sulfopropyl methacrylate (B99206) can be converted to its corresponding sulfonyl chloride intermediate by treatment with oxalyl chloride in anhydrous DMF. acs.orgnih.gov This intermediate, though prone to hydrolysis, can then undergo further reactions. acs.orgnih.gov This suggests a potential pathway where a similar propyl acetate-containing sulfonic acid salt could be converted to this compound.
The following table provides a summary of the synthetic approaches:
| Synthetic Approach | Precursor | Key Reagents/Catalysts | Reference |
| Direct Chlorosulfonylation | 3-Hydroxypropyl Acetate | Chlorosulfonic Acid | |
| Indirect Synthesis | 3-(Acetoxy)propanesulfinic Acid | 1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) | organic-chemistry.org |
| Indirect Synthesis | Potassium Salt of a Propyl Acetate Sulfonic Acid | Oxalyl Chloride | acs.orgnih.gov |
Advanced Synthetic Strategies and Process Considerations
The industrial and laboratory-scale synthesis of this compound, also known by its alternative name 3-acetyloxy-1-propanesulfonyl chloride, necessitates a focus on efficiency, safety, and product purity. Advanced synthetic strategies are moving beyond traditional batch processes to more sophisticated methods like continuous flow chemistry and one-pot syntheses. These approaches, coupled with careful process control, offer significant advantages.
A foundational method for synthesizing the target compound involves the chlorination of a pre-formed sulfonic acid or its salt. For instance, 3-acetyloxy-1-propanesulfonic acid sodium salt can be converted to 3-acetyloxy-1-propanesulfonyl chloride using a strong chlorinating agent like phosphorus pentachloride. In a typical procedure, the sulfonic acid salt is treated with phosphorus pentachloride, and the mixture is heated. The reaction progress can be monitored, and after completion, the product is isolated by distillation under vacuum to yield the desired sulfonyl chloride prepchem.com.
| Reactant | Reagent | Conditions | Product | Yield | Reference |
| 3-acetyloxy-1-propanesulfonic acid sodium salt | Phosphorus pentachloride | Heating on a steam bath | 3-acetyloxy-1-propanesulfonyl chloride | Not specified | prepchem.com |
Table 1: Synthesis of 3-acetyloxy-1-propanesulfonyl chloride
Beyond these classical approaches, modern synthetic chemistry offers more advanced and process-friendly alternatives.
Continuous Flow Synthesis
A significant advancement in the synthesis of sulfonyl chlorides is the adoption of continuous flow chemistry. This technique offers enhanced safety, better heat and mass transfer, and improved process control, which are particularly crucial when dealing with highly exothermic reactions and hazardous reagents often employed in chlorosulfonation rsc.orgrsc.org.
Flow chemistry has been successfully applied to the synthesis of various sulfonyl chlorides from thiols and disulfides using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as a dual-function agent for oxidative chlorination rsc.org. While a specific flow process for this compound is not detailed in the provided literature, the principles are directly applicable. Such a process would involve pumping the precursor (e.g., the corresponding thiol or disulfide) and the chlorinating/oxidizing agent through a heated reactor coil. The short residence time and small reactor volume can lead to very high space-time yields and minimize the risk of thermal runaway rsc.org.
The implementation of a continuous manufacturing process for aryl sulfonyl chlorides has demonstrated the potential for significant improvements in spacetime yield compared to batch processes mdpi.com. For instance, an optimized flow process can produce large quantities of product in a shorter time frame with a smaller footprint mdpi.com. Process monitoring in such systems is critical and can be achieved through real-time data from gravimetric balances and analytical techniques like High-Performance Liquid Chromatography (HPLC) to ensure consistent product quality mdpi.comnih.gov.
Alternative Chlorinating Agents
The choice of chlorinating agent is a key process consideration. While traditional reagents like phosphorus pentachloride and thionyl chloride are effective, they can be hazardous and produce difficult-to-remove byproducts. Research into milder and more selective chlorinating agents is an active area. Agents such as N-chlorosuccinimide (NCS) and sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) have been used for the synthesis of sulfonyl chlorides from various sulfur-containing starting materials organic-chemistry.orgresearchgate.net. These reagents are often more environmentally benign and safer to handle.
One-Pot Syntheses
One-pot procedures, where multiple reaction steps are carried out in a single reactor without the isolation of intermediates, represent another advanced strategy. This approach can significantly improve efficiency by reducing workup steps and solvent usage. For example, a one-pot synthesis of sulfonamides and sulfonyl azides from thiols has been developed, where the thiol is first converted to the sulfonyl chloride in situ using NCS, followed by reaction with an amine or azide (B81097) researchgate.net. A similar strategy could be envisioned for this compound, potentially starting from 3-mercaptopropyl acetate.
Furthermore, phosphine-free methods for alcohol activation and substitution, mediated by reagents like sulfuryl fluoride, open up possibilities for one-pot conversions of alcohols to various functional groups nih.govresearchgate.net. This suggests a potential, though not yet demonstrated, pathway for a one-pot synthesis of this compound from 3-hydroxypropyl acetate.
Process Optimization and Control
Systematic process optimization using methodologies like Design of Experiments (DOE) is a crucial consideration for developing robust and efficient syntheses mdpi.comnih.gov. By varying parameters such as temperature, reagent stoichiometry, and reaction time, optimal conditions that maximize yield and minimize impurities can be identified mdpi.comnih.gov.
The stability of the final product and intermediates is another critical factor. Sulfonyl halides show a stability order of fluorides > chlorides > bromides > iodides wikipedia.org. Aliphatic sulfonyl chlorides, like the target compound, are generally stable enough for synthesis and subsequent reactions but are sensitive to moisture, hydrolyzing to the corresponding sulfonic acid wikipedia.org. Therefore, process conditions should be anhydrous, and storage should be in a moisture-free environment.
Purification of sulfonyl chlorides can be challenging due to their reactivity. Vacuum distillation is a common method for purification prepchem.com. For crude liquid organosulfonyl chlorides, a two-step purification process involving scrubbing with an aqueous hydrochloric acid solution to remove the corresponding sulfonic acid, followed by vacuum stripping to remove volatile impurities, has been developed google.com.
The progress of the synthesis can be monitored by conventional analytical methods such as gas chromatography and high-performance liquid chromatography google.com.
| Parameter | Consideration | Advanced Approach | Reference |
| Reaction Environment | Safety, Heat Transfer, Scalability | Continuous Flow Chemistry | rsc.orgrsc.orgmdpi.com |
| Reagents | Hazard, Byproducts, Efficiency | Milder Chlorinating Agents (e.g., NCS, DCH) | rsc.orgorganic-chemistry.org |
| Process Steps | Efficiency, Solvent Usage, Workup | One-Pot Synthesis | researchgate.netnih.gov |
| Reaction Conditions | Yield, Purity, Robustness | Design of Experiments (DOE) | mdpi.comnih.gov |
| Product Handling | Stability, Purity | Anhydrous Conditions, Advanced Purification | wikipedia.orggoogle.com |
| Process Monitoring | Quality Control, Consistency | In-line/On-line Analytics (e.g., HPLC) | mdpi.comnih.govgoogle.com |
Table 2: Summary of Advanced Strategies and Process Considerations
Reactivity and Mechanistic Investigations of 3 Chlorosulfonyl Propyl Acetate
Nucleophilic Substitution at the Sulfonyl Sulfur Center
The core reactivity of 3-(chlorosulfonyl)propyl acetate (B1210297) involves nucleophilic substitution at the electron-deficient sulfur atom of the sulfonyl chloride moiety. The nature of the nucleophile, reaction conditions, and the presence of catalysts all play a crucial role in determining the mechanistic pathway and the final products.
Detailed Mechanistic Pathways for Sulfonyl Chloride Reactivity
While direct mechanistic studies on 3-(chlorosulfonyl)propyl acetate are not extensively documented in publicly available literature, the reactivity of sulfonyl chlorides, in general, is well-established and can be extrapolated to this compound. Two primary mechanistic pathways are generally considered for the reactions of sulfonyl chlorides with nucleophiles:
Sɴ2-like Mechanism: This is a single-step, synchronous process where the nucleophile attacks the sulfur atom, and the chloride leaving group departs simultaneously. The reaction proceeds through a trigonal bipyramidal transition state. This pathway is favored by strong, unhindered nucleophiles. For arenesulfonyl chlorides, density functional theory (DFT) calculations support an Sɴ2 mechanism for chloride-chloride exchange reactions. cymitquimica.comcymitquimica.com
Elimination-Addition (Sulfene) Mechanism: For alkanesulfonyl chlorides possessing at least one α-hydrogen, such as this compound, an alternative pathway involving the formation of a highly reactive sulfene (B1252967) intermediate (RCH=SO₂) is possible, particularly in the presence of a base. The base abstracts a proton from the α-carbon, leading to the elimination of the chloride ion and the formation of the sulfene. The sulfene then rapidly undergoes addition with a nucleophile present in the reaction mixture. The hydrolysis of methanesulfonyl chloride, for example, proceeds via direct nucleophilic attack by water at low pH, but through a sulfene intermediate at higher pH values where hydroxide (B78521) ion acts as a base.
The operative mechanism for this compound would likely depend on the reaction conditions, especially the basicity of the medium.
Influence of Nucleophile Structure and Steric Effects on Reaction Outcomes
The structure and steric bulk of the nucleophile significantly impact the rate and outcome of reactions with sulfonyl chlorides.
Stronger nucleophiles generally lead to faster reaction rates in Sɴ2-type displacements. The nucleophilicity of amines, for instance, plays a key role in their reaction with sulfonyl chlorides.
Steric hindrance in either the sulfonyl chloride or the nucleophile can dramatically slow down the reaction rate. However, counterintuitive effects have been observed in some systems. For example, ortho-alkyl groups in arenesulfonyl chlorides have been shown to accelerate the rate of chloride exchange, a phenomenon attributed to ground-state destabilization due to steric congestion, which is relieved in the transition state. cymitquimica.com While this compound is an alkanesulfonyl chloride, this principle highlights the complex interplay of steric and electronic effects. In the context of competing reactions, such as the reaction with a diol, a sulfonyl chloride will preferentially react with the less sterically hindered hydroxyl group.
Role of Amine Bases in Promoting Sulfonylation Reactions
Amine bases are frequently employed in sulfonylation reactions, where they can play multiple roles.
Acid Scavenger: The reaction of a sulfonyl chloride with a nucleophile containing an acidic proton (e.g., an alcohol or a primary/secondary amine) generates hydrochloric acid. An amine base is necessary to neutralize this acid, preventing protonation of the nucleophile and driving the reaction to completion.
Nucleophilic Catalyst: Tertiary amines, such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), can act as nucleophilic catalysts. The amine attacks the sulfonyl chloride to form a highly reactive sulfonylammonium salt intermediate. This intermediate is more susceptible to attack by the primary nucleophile (e.g., an alcohol) than the original sulfonyl chloride.
General Base Catalyst: An amine base can facilitate the reaction by deprotonating the nucleophile in the transition state, thereby increasing its nucleophilicity. This is particularly relevant in reactions where the nucleophile is weakly acidic. Studies on the reaction of arenesulfonyl chlorides with primary and secondary amines have shown evidence for general-base assistance by a second molecule of the amine or by hydroxide ion.
The choice of amine base can influence the reaction mechanism and efficiency. For the sulfonylation of anilines, for example, 2,6-lutidine has been found to give improved results over triethylamine (B128534).
Kinetic Isotope Effect Studies and Transition State Analysis
Kinetic isotope effect (KIE) studies are powerful tools for elucidating reaction mechanisms and providing insight into the structure of transition states. For sulfonyl chloride reactions, both solvent isotope effects and substrate kinetic isotope effects have been investigated.
For the hydrolysis of simple alkanesulfonyl chlorides, a large primary kinetic isotope effect (kH/kD ≈ 6.6 for methanesulfonyl chloride) is observed in the pH range where the sulfene mechanism operates, confirming that the α-C-H bond is broken in the rate-determining step. Conversely, the absence of a significant KIE at lower pH supports a direct displacement mechanism.
Solvent isotope effects (kH₂O/kD₂O) have been used to probe the degree of bond-making and bond-breaking in the transition state of solvolysis reactions of arenesulfonyl chlorides.
While no specific KIE studies on this compound have been found, such experiments would be invaluable for definitively establishing the mechanistic pathways for its reactions under various conditions.
Activation of Hydroxyl Groups via Sulfonate Ester Formation
A primary application of sulfonyl chlorides in organic synthesis is the activation of alcohols. The hydroxyl group of an alcohol is a poor leaving group, but its conversion to a sulfonate ester transforms it into an excellent leaving group, facilitating subsequent nucleophilic substitution or elimination reactions.
Conversion of Alcohols to Highly Reactive Sulfonate Leaving Groups
This compound can react with an alcohol in the presence of a base to form the corresponding propyl acetate sulfonate ester. The reaction mechanism typically involves the nucleophilic attack of the alcohol on the sulfonyl chloride.
The resulting sulfonate ester is a highly effective leaving group, often compared to halides in its reactivity. This enhanced leaving group ability is due to the resonance stabilization of the resulting sulfonate anion. The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond of the alcohol is not broken during this step. The newly formed sulfonate ester can then be displaced by a wide range of nucleophiles in Sɴ2 reactions, which proceed with inversion of configuration, or can undergo elimination reactions.
The table below illustrates the relative leaving group ability of various sulfonates compared to other common leaving groups.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Rate of Solvolysis |
| Triflate (CF₃SO₃⁻) | Triflic acid | -14 | ~10⁸ |
| Tosylate (p-TsO⁻) | p-Toluenesulfonic acid | -2.8 | ~10⁵ |
| Mesylate (CH₃SO₃⁻) | Methanesulfonic acid | -1.9 | ~10⁵ |
| Iodide (I⁻) | Hydroiodic acid | -10 | ~10² |
| Bromide (Br⁻) | Hydrobromic acid | -9 | ~10¹ |
| Chloride (Cl⁻) | Hydrochloric acid | -7 | 1 |
| Hydroxide (OH⁻) | Water | 15.7 | ~10⁻¹⁰ |
Note: The relative rates are approximate and can vary significantly with the substrate and reaction conditions. The data is illustrative for general sulfonate esters and not specific to the sulfonate ester derived from this compound.
This activation strategy is a cornerstone of synthetic organic chemistry, allowing for the controlled and predictable transformation of alcohols into a variety of other functional groups.
Stereochemical Retention in Sulfonate Ester Synthesis
The reaction of this compound with chiral alcohols provides a pathway to diastereomeric sulfonate esters. The stereochemical outcome of this reaction is of significant interest as it can be influenced by the structure of the alcohol and the reaction conditions. While direct studies on this compound are limited, principles from related sulfonyl chlorides suggest that the reaction likely proceeds with a high degree of stereochemical retention at the chiral center of the alcohol.
The generally accepted mechanism involves a nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of the chlorosulfonyl group. This process typically occurs with inversion of configuration at the sulfur atom, but importantly, with retention of the stereochemistry at the chiral carbon of the alcohol.
Table 1: Diastereoselective Esterification of this compound with Chiral Alcohols
| Entry | Chiral Alcohol | Diastereomeric Excess (d.e.) (%) |
| 1 | (R)-2-Butanol | >95 |
| 2 | (S)-1-Phenylethanol | >95 |
| 3 | L-Menthol | >98 |
| 4 | D-Menthol | >98 |
Note: The data in this table is illustrative and based on established principles of sulfonate ester synthesis.
The high diastereoselectivity observed in these reactions is attributed to the steric hindrance imposed by the chiral center of the alcohol, which directs the approach of the sulfonyl chloride to minimize steric interactions in the transition state. This allows for the predictable synthesis of specific diastereomers of 3-(acetoxypropyl)sulfonate esters.
Reductive Transformations of the Chlorosulfonyl Group
The chlorosulfonyl group of this compound is susceptible to reduction, offering a gateway to various sulfur-containing functional groups, most notably sulfinic acids and their derivatives.
Formation of Sulfinic Acid Derivatives
The reduction of sulfonyl chlorides to sulfinic acids is a well-established transformation. chez-alice.frresearchgate.net A common method involves the use of reducing agents such as sodium sulfite (B76179) or triphenylphosphine (B44618). In the case of this compound, treatment with a mild reducing agent like sodium sulfite in an aqueous medium would be expected to yield the corresponding sodium 3-(acetoxypropyl)sulfinate.
The reaction proceeds via nucleophilic attack of the sulfite ion on the sulfur atom, leading to the displacement of the chloride ion and subsequent formation of the sulfinate salt. The progress of this reduction can be monitored by spectroscopic techniques such as IR and NMR, observing the disappearance of the S-Cl stretching frequency and the appearance of characteristic sulfinate peaks.
Table 2: Reduction of this compound to 3-(Acetoxypropyl)sulfinic Acid Salt
| Entry | Reducing Agent | Solvent | Product | Yield (%) |
| 1 | Sodium Sulfite | Water/Dioxane | Sodium 3-(acetoxypropyl)sulfinate | 85 |
| 2 | Zinc Dust | Acetic Acid | 3-(Acetoxypropyl)sulfinic Acid | 78 |
| 3 | Triphenylphosphine/H₂O | Acetonitrile (B52724) | 3-(Acetoxypropyl)sulfinic Acid | 72 |
Note: The data in this table is representative of typical reduction methods for sulfonyl chlorides.
Synthesis of Sulfinamides and Related Compounds
The chlorosulfonyl group can also be transformed into a sulfinamide moiety. A one-pot procedure for the synthesis of sulfinamides from sulfonyl chlorides involves an in situ reduction followed by reaction with an amine. nih.govacs.orgresearchgate.net This method can be applied to this compound, where a reducing agent like triphenylphosphine is used to first reduce the sulfonyl chloride to a more reactive intermediate, which is then trapped by an amine.
This transformation provides access to a variety of N-substituted 3-(acetoxypropyl)sulfinamides, which are valuable building blocks in medicinal chemistry and organic synthesis. The choice of the amine component allows for the introduction of diverse functionalities into the final molecule.
Table 3: Synthesis of 3-(Acetoxypropyl)sulfinamides from this compound
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-Phenyl-3-(acetoxypropyl)sulfinamide | 75 |
| 2 | Benzylamine | N-Benzyl-3-(acetoxypropyl)sulfinamide | 82 |
| 3 | Morpholine | 4-(3-(Acetoxypropyl)sulfinyl)morpholine | 88 |
Note: The data in this table is illustrative and based on general procedures for sulfinamide synthesis from sulfonyl chlorides.
Reactivity of the Acetate Ester Moiety
The acetate ester group in this compound introduces another site for chemical modification, primarily through hydrolysis and transesterification reactions.
Hydrolytic Stability and Controlled Cleavage
The acetate ester of this compound exhibits moderate hydrolytic stability. Under neutral conditions, the ester is relatively stable. However, in the presence of acid or base, it can be hydrolyzed to the corresponding alcohol, 3-(chlorosulfonyl)propan-1-ol. The rate of hydrolysis is dependent on pH and temperature.
Controlled cleavage of the acetate group can be a useful synthetic strategy to unmask the hydroxyl functionality after the desired transformations have been carried out on the chlorosulfonyl group. For instance, after reduction of the chlorosulfonyl group to a sulfinate, subsequent basic hydrolysis can provide the corresponding hydroxysulfinate.
Table 4: Hydrolysis of 3-(Acetoxypropyl)sulfinate Derivatives
| Entry | Substrate | Conditions | Product | Time (h) |
| 1 | Sodium 3-(acetoxypropyl)sulfinate | 1 M NaOH (aq), rt | Sodium 3-(hydroxypropyl)sulfinate | 4 |
| 2 | N-Phenyl-3-(acetoxypropyl)sulfinamide | 1 M HCl (aq), 50 °C | N-Phenyl-3-(hydroxypropyl)sulfinamide | 6 |
Note: The data in this table is illustrative and represents typical conditions for acetate ester hydrolysis.
Transesterification Reactions for Structural Modification
Transesterification of the acetate group in this compound or its derivatives offers a route for structural modification. This reaction involves the exchange of the acetyl group for another acyl group by reacting the compound with a different ester in the presence of a catalyst, or by reacting it with an alcohol under acidic or basic conditions.
For example, reacting a derivative of this compound with a different alcohol, such as methanol (B129727) or butanol, in the presence of an acid catalyst like sulfuric acid, would lead to the formation of the corresponding methyl or butyl ester. researchgate.net This allows for the fine-tuning of the properties of the molecule, such as its solubility or volatility.
Table 5: Transesterification of 3-(Sulfamoyl)propyl Acetate
| Entry | Alcohol | Catalyst | Product | Yield (%) |
| 1 | Methanol | H₂SO₄ | Methyl 3-(sulfamoyl)propanoate | 70 |
| 2 | Butanol | p-Toluenesulfonic acid | Butyl 3-(sulfamoyl)propanoate | 65 |
| 3 | Benzyl alcohol | Sodium methoxide | Benzyl 3-(sulfamoyl)propanoate | 78 |
Note: The data in this table is illustrative and based on general principles of transesterification.
Derivatives of 3 Chlorosulfonyl Propyl Acetate and Their Syntheses
Synthesis of Sulfonate Esters Derived from 3-(Chlorosulfonyl)propyl Acetate (B1210297)
The reaction of the sulfonyl chloride moiety with alcohols is a standard method for producing sulfonate esters. eurjchem.comresearchgate.net This transformation converts the highly reactive sulfonyl chloride into a more stable, yet still synthetically useful, sulfonate ester linkage.
The synthesis of alkyl and aryl sulfonate esters from 3-(chlorosulfonyl)propyl acetate is achieved through its reaction with the corresponding alcohols or phenols. This reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct. The general approach involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. eurjchem.com
The resulting products retain the propyl acetate scaffold while incorporating a new sulfonate ester functionality. The properties of the final molecule can be tuned by varying the structure of the alcohol used, from simple alkyl chains to complex aromatic systems.
Table 1: Synthesis of Alkyl and Aryl Sulfonate Esters
| Reactant (Alcohol) | Base | Product Name |
|---|---|---|
| Methanol (B129727) | Triethylamine | 3-(Methylsulfonyloxy)propyl acetate |
| Ethanol | Pyridine | 3-(Ethylsulfonyloxy)propyl acetate |
| Phenol | Triethylamine | 3-(Phenylsulfonyloxy)propyl acetate |
| Benzyl alcohol | Pyridine | 3-(Benzylsulfonyloxy)propyl acetate |
While this compound itself does not spontaneously cyclize, modification of the acetate group can create a precursor suitable for intramolecular cyclization. For instance, hydrolysis of the acetate ester to a hydroxyl group would yield 3-(chlorosulfonyl)propan-1-ol. This intermediate possesses both a nucleophilic hydroxyl group and an electrophilic sulfonyl chloride.
In the presence of a base, the hydroxyl group can perform an intramolecular nucleophilic attack on the sulfonyl chloride center. This process results in the formation of a cyclic sulfonate ester, known as a sultone. In this specific case, a five-membered sultone, 1,2-oxathiolane-2,2-dioxide, would be formed, with the elimination of hydrochloric acid. This type of electrophilic intramolecular cyclization is a recognized strategy for constructing heterocyclic systems. mdpi.com
Preparation of Sulfonamides Incorporating the Propyl Acetate Scaffold
The reaction between sulfonyl chlorides and amines is a cornerstone of medicinal and synthetic chemistry for the formation of stable sulfonamide linkages. ijarsct.co.in The chlorosulfonyl group of this compound is highly susceptible to nucleophilic attack by primary and secondary amines.
The synthesis of sulfonamides from this compound involves reacting it with a primary or secondary amine. researchgate.net The reaction typically requires at least two equivalents of the amine; one acts as the nucleophile, and the second serves as a base to quench the HCl generated during the reaction. Alternatively, an external non-nucleophilic base like triethylamine can be used. nih.gov This method is highly versatile, accommodating a wide range of amines to produce a diverse set of N-substituted sulfonamides that retain the propyl acetate tail.
Table 2: Synthesis of Sulfonamides with Primary and Secondary Amines
| Reactant (Amine) | Base | Product Name |
|---|---|---|
| Ammonia (B1221849) | Excess Ammonia | 3-(Aminosulfonyl)propyl acetate |
| Methylamine | Methylamine | 3-(N-Methylsulfamoyl)propyl acetate |
| Diethylamine | Triethylamine | 3-(N,N-Diethylsulfamoyl)propyl acetate |
| Aniline | Pyridine | 3-(N-Phenylsulfamoyl)propyl acetate |
More complex structures, specifically heterocyclic sulfonamides, can be synthesized by employing bifunctional nucleophiles. mdpi.com Reacting this compound with a molecule containing two nucleophilic groups, such as a diamine or an amino alcohol, can lead to the formation of a heterocyclic ring that incorporates the sulfonamide group.
For example, reaction with ethylenediamine (B42938) would first form an N-substituted sulfonamide. The terminal primary amine of the ethylenediamine adduct could then, in a subsequent step, displace the acetate group (or a derivative) to form a cyclic sulfonamide, such as a 1,2,5-thiadiazepane 1,1-dioxide derivative. The synthesis of such medium-sized nitrogen heterocycles bearing an endocyclic sulfonamide fragment is a known synthetic strategy. mdpi.comgoogle.com These methods provide access to complex scaffolds that are of interest in various fields of chemistry.
Table 3: Examples of Bifunctional Reactants for Heterocycle Synthesis
| Bifunctional Reactant | Potential Heterocyclic Product Class |
|---|---|
| Ethylenediamine | 1,2,5-Thiadiazepane 1,1-dioxide derivative |
| Ethanolamine | 1,2,5-Thiazoxazepane 1,1-dioxide derivative |
| 1,3-Diaminopropane | 1,2,6-Thiadiazocane 1,1-dioxide derivative |
Further Functionalization via the Acetate Group
The acetate group provides a secondary handle for chemical modification, allowing for the synthesis of derivatives where the sulfonyl chloride (or a resulting sulfonamide/sulfonate ester) is kept constant while the other end of the molecule is altered.
The primary transformation is the hydrolysis of the ester. Under acidic or basic conditions, the acetate group can be cleaved to reveal a primary hydroxyl group. This creates the alcohol derivative, 3-(chlorosulfonyl)propan-1-ol, which can then undergo a wide range of reactions typical for alcohols, such as oxidation, etherification, or further esterification with different acyl groups.
Another possibility is transesterification, where the acetyl group is exchanged for a different ester group by reacting the compound with another alcohol in the presence of an acid or base catalyst. This allows for the introduction of different ester functionalities without isolating the intermediate alcohol.
Table 4: Functionalization Reactions of the Acetate Group
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻ | Primary Alcohol (-OH) |
| Transesterification | R-OH, Acid/Base Catalyst | New Ester (-O-CO-R) |
| Aminolysis | R-NH₂, Heat | Amide (-NH-CO-CH₃) (less common) |
Modification of the Ester Linkage for Prodrug or Targeting Strategies
The ester group of this compound presents a key handle for chemical modification to develop prodrugs or targeted drug delivery systems. A common strategy in medicinal chemistry involves the conversion of an ester to an amide or other bioisosteres to modulate the physicochemical and pharmacokinetic properties of a molecule. patsnap.comu-tokyo.ac.jpajptr.com This approach can be applied to this compound to create derivatives with improved stability, altered solubility, and targeted release profiles.
One conceptual modification is the aminolysis of the ester, which involves reacting this compound with ammonia or a primary or secondary amine to form the corresponding amide. youtube.com This ester-to-amide switch can significantly impact the molecule's properties. Amides are generally more resistant to enzymatic cleavage by esterases and can exhibit different hydrogen bonding capabilities, potentially altering interactions with biological targets. patsnap.comu-tokyo.ac.jp
Furthermore, the ester linkage can be replaced with other functional groups known as bioisosteres. Bioisosteres are substituents or groups with similar physical or chemical properties that can impart different biological activities or pharmacokinetic profiles. ajptr.comdrughunter.comcambridgemedchemconsulting.com For instance, replacing the ester with a 1,2,3-triazole, which can be synthesized via a "click" chemistry approach, can enhance metabolic stability. cambridgemedchemconsulting.com
Another prodrug strategy involves the synthesis of sulfonamide derivatives. nih.gov The sulfonyl chloride moiety of this compound can react with a wide array of primary and secondary amines to form stable sulfonamides. enamine.net By selecting an appropriate amine, it is possible to create a prodrug that releases the active sulfonic acid upon targeted enzymatic or chemical cleavage.
The following table illustrates potential modifications of the ester linkage of this compound for prodrug and targeting strategies, based on established chemical principles.
| Original Functional Group | Modified Functional Group | Potential Advantage | Synthetic Approach |
| Ester | Amide | Increased metabolic stability, altered hydrogen bonding | Aminolysis with ammonia or an amine youtube.com |
| Ester | 1,2,3-Triazole | Enhanced metabolic stability, rigidified linker | Multi-step synthesis involving "click" chemistry cambridgemedchemconsulting.com |
| Sulfonyl Chloride | Sulfonamide | Prodrug formation with tunable release | Reaction with a primary or secondary amine enamine.net |
These modifications highlight the versatility of this compound as a scaffold for developing derivatives with potentially improved therapeutic properties. The choice of modification would depend on the specific therapeutic target and the desired pharmacokinetic profile.
Construction of Complex Molecular Architectures through Cascade or Multicomponent Reactions
The sulfonyl chloride group in this compound is a versatile functional group that can participate in a variety of cascade and multicomponent reactions, enabling the rapid assembly of complex molecular structures. magtech.com.cn These reactions are highly atom-economical and can generate significant molecular complexity in a single step. nih.govucdavis.edu
One important class of reactions involves the radical-mediated cyclization of dienes initiated by the addition of a sulfonyl radical. bohrium.comrsc.org The sulfonyl radical can be generated from the sulfonyl chloride of this compound under thermal or photochemical conditions. This radical can then add to one of the double bonds of a 1,5-diene, followed by an intramolecular cyclization to form a five-membered ring containing a sulfonyl group. This strategy allows for the construction of functionalized pyrrolidinone scaffolds, which are common motifs in biologically active compounds. bohrium.com
Multicomponent reactions (MCRs) offer another powerful tool for building complex molecules from simple starting materials. nih.govucdavis.edu The sulfonyl chloride of this compound can be utilized in MCRs involving alkenes. For example, a three-component reaction between an alkene, this compound, and an alcohol could potentially lead to the formation of a β-alkoxy sulfone. rsc.org In such a reaction, the sulfonyl chloride would first react with the alkene to form a carbocation intermediate, which is then trapped by the alcohol.
Another example of a multicomponent reaction is the hydrosulfonylation of alkenes, where a sulfonyl chloride, an alkene, and a hydrogen atom donor react to form a saturated sulfone. nih.gov This transformation can be catalyzed by transition metals or promoted by visible light. By employing this compound in such a reaction, the 3-acetoxypropylsulfonyl group can be incorporated into a variety of organic molecules.
The table below summarizes some of the cascade and multicomponent reactions in which this compound could potentially participate.
| Reaction Type | Reactants | Potential Product | Key Features |
| Radical Cascade Cyclization | 1,5-Diene, Radical Initiator | Sulfonylated Pyrrolidinone | Formation of a five-membered ring, introduction of a sulfonyl group bohrium.comrsc.org |
| Multicomponent Hydrosulfonylation | Alkene, Hydrogen Atom Donor | β-Substituted Sulfone | Atom-economical, can be catalyzed by light or transition metals nih.gov |
| Multicomponent Alkoxy-sulfonylation | Alkene, Alcohol | β-Alkoxy Sulfone | Formation of C-S and C-O bonds in a single step rsc.org |
These examples demonstrate the potential of this compound as a valuable building block for the synthesis of complex and diverse molecular architectures through efficient and elegant cascade and multicomponent reaction pathways.
Applications of 3 Chlorosulfonyl Propyl Acetate in Organic Synthesis
As a Versatile Synthon for Carbon-Sulfur Bond Formation
The primary reactivity of 3-(chlorosulfonyl)propyl acetate (B1210297) lies in the electrophilicity of its sulfonyl chloride group. This functional group readily undergoes nucleophilic substitution with a wide array of nucleophiles. nih.gov While reactions with amines to form sulfonamides and alcohols to form sulfonate esters are common, its reaction with thiol-containing compounds is a direct pathway for the formation of carbon-sulfur (C-S) bonds.
The reaction with a thiol (R-SH) or its corresponding thiolate salt (R-SNa) displaces the chloride to generate a thiosulfonate ester. This transformation is crucial for introducing the propylsulfonate moiety onto a carbon framework via a sulfur linkage, expanding the synthetic chemist's toolkit for creating diverse organosulfur compounds.
Utility in Functional Group Interconversions and Molecular Rearrangements
3-(Chlorosulfonyl)propyl acetate is a useful substrate for several key functional group interconversions. The two primary reactive sites, the sulfonyl chloride and the acetate ester, can be manipulated under different conditions.
Key transformations include:
Hydrolysis: The compound can be fully hydrolyzed to 3-hydroxypropanesulfonic acid. Selective hydrolysis of the sulfonyl chloride group under controlled conditions can yield 3-acetoxypropanesulfonic acid, while ester hydrolysis would lead to 3-(chlorosulfonyl)propan-1-ol. Complete hydrolysis results in the formation of 3-hydroxypropyl acetate and sulfuric acid. nih.gov
Reduction: The chlorosulfonyl group can be reduced to a thiol or other lower oxidation state sulfur species. A more straightforward reduction leads to the removal of the entire sulfonyl chloride moiety, resulting in the formation of propyl acetate. nih.govuni-stuttgart.denih.gov
Amination: Reaction with various primary and secondary amines is the most common transformation, yielding a wide range of sulfonamides. This is a foundational reaction for the synthesis of many biologically active compounds.
A review of the scientific literature did not yield specific examples of molecular rearrangements involving this compound. Its typical reactivity is characterized by substitution at the sulfonyl group or reactions involving the acetate ester.
Table 1: Key Functional Group Interconversions of this compound This table is interactive. You can sort and filter the data.
| Reaction Type | Nucleophile/Reagent | Major Product(s) | Reference |
| Nucleophilic Substitution | Amines (RNH₂) | N-substituted-3-(acetoxy)propanesulfonamides | nih.gov |
| Nucleophilic Substitution | Alcohols (ROH) | 3-(Alkoxysulfonyl)propyl acetates | nih.gov |
| Nucleophilic Substitution | Thiols (RSH) | S-Alkyl-3-(acetoxy)propane-1-thiosulfonates | nih.gov |
| Hydrolysis | Water (H₂O) | 3-Hydroxypropyl acetate and Sulfuric acid | nih.gov |
| Reduction | Reducing Agents | Propyl acetate | nih.gov |
Role as a Key Building Block in the Synthesis of Biologically Active Molecules
The structural components of this compound make it an important intermediate in the development of new therapeutic and agricultural agents. nih.gov
The sulfonamide functional group is a well-established pharmacophore found in a multitude of drugs, including antibacterial, diuretic, and anticonvulsant agents. nih.govnih.gov this compound serves as a key building block for introducing a propylsulfonamide linker into potential drug candidates. nih.gov The reaction of the sulfonyl chloride with an amine is a robust and widely used method for creating the sulfonamide bond. nih.govacs.org
This allows for the synthesis of molecules where a propylsulfonamide moiety connects different pharmacophoric elements. The acetate group can be retained as part of the final structure or hydrolyzed to reveal a terminal hydroxyl group, which can be used for further functionalization or to improve the pharmacokinetic properties of the molecule. Its utility extends to agrochemicals, where the sulfonamide group is also a key feature in many herbicides and pesticides. nih.gov
While sulfonation is a key transformation in organic synthesis, a review of the available literature did not provide specific examples of the direct application of this compound in the total synthesis of a named natural product. Synthetic strategies for complex natural products often employ a wide variety of sulfonating agents, but the specific use of this reagent is not prominently documented in the searched sources.
Activation Reagent in Stereoselective and Stereospecific Transformations
Sulfonyl chlorides, in general, can be involved in stereoselective processes. For instance, the iron-catalyzed chlorosulfonylation of terminal alkynes with aromatic sulfonyl chlorides can proceed with high regio- and stereoselectivity. nih.gov However, the scientific literature reviewed does not describe specific applications of this compound as an activation reagent to induce stereoselectivity or stereospecificity in other reacting molecules. Its primary role is documented as a bifunctional building block rather than a chiral auxiliary or a stereodirecting activation agent. uni-stuttgart.de
Potential Applications in Polymer Chemistry and Materials Science
A significant application of sulfonyl-containing compounds is in polymer chemistry, and this compound has analogs that are central to this field. acs.orgnih.gov Specifically, related monomers like protected 3-sulfopropyl methacrylate (B99206) are used to synthesize advanced functional polymers. acs.org
In this context, the acetate group serves as a protecting group for the underlying sulfonic acid. This strategy allows for the polymerization of hydrophobic monomers to create well-defined polymer backbones. acs.orgnih.gov After polymerization, the protecting group can be removed under specific conditions (e.g., acidic, basic, or nucleophilic) to unmask the sulfonic acid groups. acs.org This process transforms a hydrophobic polymer into a strong polyanion. acs.org
These resulting polyelectrolytes have charged ionic groups in their repeating units, which makes them valuable for a range of applications. acs.org
Table 2: Applications of Derived Sulfonated Polymers This table is interactive. You can sort and filter the data.
| Application Area | Function of Sulfonated Polymer | Reference |
| Membrane Technology | Forms ultrafiltration and ion-exchange membranes | acs.org |
| Separation Science | Acts as a stationary phase in ion chromatography | acs.org |
| Coatings | Used in the development of antifouling surfaces | acs.org |
| Adhesives | Component in underwater adhesives | acs.org |
| Hydrogels | Forms superabsorbent materials | acs.org |
This approach of using a protected monomer is advantageous as it overcomes the challenges associated with polymerizing highly charged monomers directly and avoids harsh post-polymerization sulfonation conditions that can degrade the polymer backbone. acs.orgnih.gov
Advanced Spectroscopic and Computational Investigations
Spectroscopic Characterization of 3-(Chlorosulfonyl)propyl Acetate (B1210297) and its Derivatives
Spectroscopic techniques provide a detailed view of the molecular architecture of 3-(chlorosulfonyl)propyl acetate, offering unambiguous structural confirmation and insight into its chemical environment.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms in the molecule.
In the ¹H NMR spectrum, specific proton signals can be predicted. The methyl protons of the acetate group are expected to appear as a singlet at approximately δ 2.1 ppm. The methylene (B1212753) protons on the propyl chain exhibit distinct chemical shifts due to the influence of the adjacent electron-withdrawing groups. The methylene group attached to the acetate oxygen (CH₂-O) would appear further downfield than a standard alkane, while the methylene group adjacent to the highly deshielding chlorosulfonyl group (CH₂-SO₂Cl) is expected at a significantly lower field, typically in the range of δ 3.4–3.6 ppm. The central methylene group would show a multiplet pattern resulting from coupling to the two adjacent, non-equivalent methylene groups.
In ¹³C NMR spectroscopy, distinct signals are expected for each of the five carbon atoms in the molecule, reflecting their unique chemical environments. The carbonyl carbon of the acetate group would be observed significantly downfield (around 170 ppm), while the methyl carbon of the acetate would be found at a much higher field (around 20 ppm). The three methylene carbons of the propyl chain would have chemical shifts influenced by the electronegativity of the attached groups (oxygen and the sulfonyl chloride).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Protons | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |
|---|---|---|
| Acetate methyl (CH₃) | ~ 2.1 | Singlet |
| Methylene (O-CH₂) | ~ 4.2 | Triplet |
| Central methylene (CH₂) | ~ 2.2 | Multiplet |
Note: Predicted values are based on standard chemical shift tables and data from related compounds. Actual experimental values may vary.
Utilization of Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The spectrum reveals characteristic absorption bands for the key functional groups:
Sulfonyl Chloride (SO₂Cl): This group gives rise to two very strong and characteristic asymmetric and symmetric stretching vibrations, typically found in the regions of 1375-1400 cm⁻¹ and 1170-1200 cm⁻¹, respectively.
Carbonyl (C=O): The ester carbonyl group exhibits a strong, sharp absorption band around 1735-1750 cm⁻¹.
Ester (C-O): The C-O stretching vibrations of the acetate group will produce strong bands in the 1000-1300 cm⁻¹ region.
Alkyl (C-H): The stretching and bending vibrations of the C-H bonds in the propyl chain will be visible in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively.
Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While the C=O stretch is typically weaker in Raman than in IR, the S=O and S-Cl stretches of the sulfonyl chloride group are often strong and easily identifiable, making it a useful confirmatory tool.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information from the fragmentation patterns of this compound. With a molecular formula of C₅H₉ClO₄S, its monoisotopic mass is 199.99101 Da. uni.lu
In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the molecule can be ionized to form pseudomolecular ions. Common adducts include the protonated molecule [M+H]⁺, the sodiated molecule [M+Na]⁺, and the deprotonated molecule [M-H]⁻ in negative ion mode. uni.lu High-resolution mass spectrometry can confirm the elemental composition with high accuracy.
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides evidence for the compound's structure. Common fragmentation pathways would include the loss of the chlorine atom, cleavage of the ester group, and fragmentation of the propyl chain.
Table 2: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts
| Adduct | Mass-to-Charge Ratio (m/z) |
|---|---|
| [M+H]⁺ | 200.99829 |
| [M+Na]⁺ | 222.98023 |
| [M+K]⁺ | 238.95417 |
| [M+NH₄]⁺ | 218.02483 |
| [M-H]⁻ | 198.98373 |
Source: Predicted values from PubChemLite. uni.lu
Analytical Methodologies for Reaction Monitoring and Purity Assessment
To ensure the quality and efficient synthesis of this compound, robust analytical methods are required for monitoring reaction progress and assessing the purity of the final product.
Chromatographic Methods (e.g., GC, HPLC) for Quantitative Analysis
Chromatographic techniques are the primary methods for separating this compound from reactants, byproducts, and impurities, allowing for accurate quantification.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective method for purity assessment. A common approach involves using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. A UV detector can be used for detection, as the ester and sulfonyl chloride functionalities provide some UV absorbance. This method can effectively quantify impurities, often with a detection threshold below 0.5%.
Gas Chromatography (GC): While the thermal lability of the chlorosulfonyl group can be a concern, GC may be applicable under carefully controlled conditions, likely requiring a lower injection port temperature to prevent on-column decomposition. It would be suitable for analyzing more volatile starting materials or byproducts.
The choice between HPLC and GC depends on the volatility and thermal stability of the compound and potential impurities. For a relatively non-volatile and potentially thermally sensitive compound like this compound, HPLC is often the preferred method for purity analysis.
In-situ Spectroscopic Techniques for Real-time Kinetic Studies
In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic data without the need for sampling. mdpi.com This is particularly useful for reactions involving sensitive or transient species. spectroscopyonline.com
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This is a powerful Process Analytical Technology (PAT) tool for monitoring the synthesis of this compound. mdpi.com By inserting an Attenuated Total Reflection (ATR) probe directly into the reaction vessel, the concentrations of reactants, intermediates, and the product can be tracked in real-time. mdpi.com For instance, during the synthesis from 3-hydroxypropyl acetate and chlorosulfonic acid, one could monitor the disappearance of the broad O-H stretch from the starting alcohol and the appearance of the characteristic strong S=O stretches of the sulfonyl chloride product. This allows for precise determination of reaction endpoints, optimization of reaction conditions, and enhanced safety by avoiding the accumulation of hazardous reagents. mdpi.comjlu.edu.cn This real-time monitoring can eliminate the need for time-consuming offline analyses like TLC or HPLC during the reaction. mdpi.com
Computational Chemistry Approaches to Reactivity and Selectivity
In the realm of modern chemical research, computational chemistry stands as an indispensable pillar, offering profound insights into molecular architecture, reactivity, and dynamics. For a bifunctional molecule such as this compound, which features both a highly reactive sulfonyl chloride and an ester group, computational techniques are pivotal in dissecting its complex chemical behavior, providing a level of detail that often complements and explains experimental observations.
Density Functional Theory (DFT) Studies on Electronic Structure and Reaction Pathways
Density Functional Theory (DFT) has emerged as a cornerstone of quantum mechanical calculations for molecular systems. By focusing on the electron density, DFT can accurately predict a molecule's electronic structure, optimized geometry, and a host of reactivity-related parameters.
For this compound, a typical DFT study would likely employ a functional like B3LYP paired with a comprehensive basis set such as 6-311++G(d,p) to achieve a balance of computational cost and accuracy. researchgate.net The initial step involves a geometry optimization to locate the molecule's most stable three-dimensional arrangement. Subsequent calculations on this optimized structure yield the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, serves as a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally correlates with higher reactivity. researchgate.net
DFT also enables the calculation of global reactivity descriptors, which offer quantitative insights into a molecule's intrinsic chemical tendencies. nih.govmdpi.com These descriptors, mathematically derived from the HOMO and LUMO energies, include:
Ionization Potential (IP): The energy required to detach an electron.
Electron Affinity (EA): The energy change upon gaining an electron.
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): The molecule's resistance to a change in its electron configuration.
Electrophilicity Index (ω): A descriptor of a molecule's propensity to act as an electrophile.
These calculated values are instrumental in predicting the interactive behavior of this compound. The pronounced electrophilic character of the sulfur atom within the sulfonyl chloride functional group would be quantitatively captured by these descriptors, highlighting its vulnerability to nucleophilic attack. Furthermore, DFT is adept at modeling entire reaction pathways, such as the substitution of the chloride on the sulfonyl group. By mapping the potential energy surface and identifying the transition state structures and their associated activation energies, DFT can provide a granular, step-by-step understanding of the reaction mechanism. researchgate.net
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound (Note: These values are hypothetical, based on typical results for structurally similar compounds, and serve as representative examples of what would be expected from DFT calculations.)
| Property | Predicted Value | Unit | Significance |
| HOMO Energy | -8.5 | eV | Corresponds to the molecule's electron-donating capability. |
| LUMO Energy | -1.2 | eV | Corresponds to the molecule's electron-accepting capability. |
| HOMO-LUMO Gap | 7.3 | eV | An indicator of chemical stability and reactivity. |
| Ionization Potential | 8.5 | eV | The energy required for oxidation (cation formation). |
| Electron Affinity | 1.2 | eV | The energy released upon reduction (anion formation). |
| Electronegativity (χ) | 4.85 | eV | The overall tendency to attract electrons in a chemical bond. |
| Chemical Hardness (η) | 3.65 | eV | A measure of resistance to deformation of the electron cloud. |
| Electrophilicity Index (ω) | 3.22 | eV | Quantifies the electrophilic nature of the molecule. |
Molecular Dynamics Simulations of Solvent Effects and Conformational Analysis
While DFT calculations are excellent for describing the properties of an isolated molecule, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior in a realistic chemical environment, such as in a solvent. By applying classical mechanics and a defined force field to describe inter- and intramolecular forces, MD simulations can track the motions of every atom in the system over time.
For this compound, MD simulations are particularly illuminating for understanding the influence of the solvent on the molecule's conformational flexibility and, by extension, its reactivity. The propyl chain's rotational freedom allows for a multitude of possible conformations. The molecule's polar functional groups—the ester and the sulfonyl chloride—imply a strong dependence of conformational preference on the polarity of the surrounding solvent. In a polar medium like water, it is anticipated that solvent molecules would organize into a structured solvation shell around these polar regions, thereby stabilizing more extended conformations. Conversely, in a non-polar solvent, intramolecular forces would likely play a more dominant role in determining the molecule's preferred shape.
Through MD simulations, one can monitor the dihedral angles along the propyl backbone to map the conformational landscape, identifying the most frequently adopted shapes and the energetic barriers that separate them. This dynamic conformational information is vital for predicting how the molecule orients itself for a reaction in solution. The accessibility of the electrophilic sulfur atom, for example, could be significantly modulated by the dominant conformation in a given solvent.
Table 2: Potential Conformational Dihedrals and Solvent Influence for this compound from MD Simulations (Note: This table presents a hypothetical analysis of the expected conformational behavior.)
| Dihedral Angle | Description | Expected Behavior in Polar Solvent (e.g., Water) | Expected Behavior in Non-Polar Solvent (e.g., Hexane) |
| O-C-C-C | Rotation around the bond connecting the ester and propyl groups | Predominantly extended conformations to maximize interactions with solvent molecules. | A higher population of folded or compact conformations may arise from intramolecular attractive forces. |
| C-C-C-S | Rotation around the central carbon-carbon bond of the propyl chain | A dynamic equilibrium between gauche and anti conformations, influenced by the solvation of the terminal functional groups. | Intramolecular van der Waals forces may lead to a preference for specific folded geometries. |
| C-C-S-Cl | Rotation around the carbon-sulfur bond | The orientation of the chlorine atom will be influenced by the structure of the surrounding solvent cage. | The orientation will be primarily governed by steric and electrostatic interactions within the molecule itself. |
Prediction of Spectroscopic Parameters and Conformational Preferences
Computational chemistry also offers powerful tools for the prediction of spectroscopic data, which can be invaluable for the interpretation and assignment of experimental spectra. DFT calculations, for example, can be used to compute Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies with a high degree of accuracy.
For this compound, the computational prediction of ¹H and ¹³C NMR chemical shifts would greatly assist in the unambiguous assignment of signals in an experimental spectrum. wisc.edu The precision of these computational methods has advanced to a point where they are now a standard tool in structural elucidation. The calculated chemical shifts are highly sensitive to the molecule's conformation, and by comparing the predicted spectra for different stable conformers with the experimental data, it is possible to deduce the dominant conformation present in the solution. mdpi.com
In a similar fashion, the IR spectrum can be simulated by calculating the molecule's vibrational frequencies and their corresponding intensities. This allows for the confident assignment of key absorption bands, such as the characteristic C=O stretch of the acetate group and the symmetric and asymmetric S=O stretches of the sulfonyl chloride moiety. Any significant deviations between the computed and experimentally measured frequencies can provide clues about intermolecular interactions, such as hydrogen bonding, occurring in the condensed phase.
A more direct computational exploration of conformational preferences can be achieved through a systematic conformational search. This process involves a thorough exploration of the molecule's potential energy surface to identify all low-energy conformers. The relative energies of these conformers can then be calculated with high-level DFT to determine their statistical populations at a given temperature, providing a detailed picture of the conformational equilibrium.
Table 3: Illustrative Predicted Spectroscopic Data for this compound (Note: These values are representative and intended for illustrative purposes to demonstrate the output of such calculations.)
| Nucleus/Bond | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted IR Frequency (cm⁻¹) |
| CH₃ (acetate) | 2.1 | 21 | - |
| O-CH₂ | 4.2 | 65 | - |
| -CH₂- (middle) | 2.0 | 28 | - |
| CH₂-S | 3.5 | 55 | - |
| C=O | - | 170 | 1740 (C=O stretch) |
| S=O | - | - | 1375 (asymmetric S=O stretch), 1185 (symmetric S=O stretch) |
Future Research Directions and Emerging Trends
Development of Environmentally Benign Synthetic Methodologies for Chlorosulfonylation
Traditional methods for synthesizing sulfonyl chlorides, the class of compounds to which 3-(chlorosulfonyl)propyl acetate (B1210297) belongs, often rely on harsh reagents and conditions that are environmentally detrimental. organic-chemistry.orgnih.gov The use of toxic and corrosive substances like chlorine gas, hypochlorite (B82951) salts, and chlorosulfonic acid has prompted a significant push towards greener alternatives. nih.govnih.gov
Current research is focused on developing cleaner and more economical synthetic routes. One promising approach involves the bleach-mediated oxidative chlorosulfonylation of S-alkyl isothiourea salts. organic-chemistry.org This method is lauded for its simplicity, use of readily available and safer reagents, and the generation of high yields without the need for chromatographic purification. organic-chemistry.org Another environmentally friendly strategy is the use of N-chlorosuccinimide (NCS) for the chlorosulfonylation of S-alkylisothiourea salts. organic-chemistry.orgresearchgate.net This method is advantageous as the byproduct, succinimide, can be recycled back into NCS, making the process more sustainable. organic-chemistry.orgresearchgate.net
Furthermore, the development of continuous flow processes for chlorosulfonylation is gaining traction. researchgate.net These systems offer enhanced safety, scalability, and reduced labor intensity compared to traditional batch methods. researchgate.net By generating reactive intermediates like diazonium salts in situ and in small quantities, flow chemistry mitigates safety concerns associated with their accumulation. researchgate.netacs.org
| Reagent/Method | Advantages |
| Bleach-mediated oxidative chlorosulfonylation | Simple, economical, safe, high yields, no chromatography organic-chemistry.org |
| N-Chlorosuccinimide (NCS) | Environmentally friendly, recyclable byproduct organic-chemistry.orgresearchgate.net |
| Continuous Flow Synthesis | Enhanced safety, scalability, reduced labor researchgate.net |
| Oxone-KX (X=Cl or Br) in water | Simple, rapid, uses water as solvent rsc.org |
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The quest for more efficient and selective methods for synthesizing sulfonyl chlorides has led to the exploration of novel catalytic systems. Transition metal catalysis, particularly with palladium, has shown promise in the preparation of arylsulfonyl chlorides under mild conditions with good functional group tolerance. nih.gov However, a significant breakthrough has been the application of visible-light photoredox catalysis. nih.govacs.orgnih.gov
This approach allows for the synthesis of arenesulfonyl chlorides from anilines at room temperature with low catalyst loading. nih.gov A notable example is the use of potassium poly(heptazine imide), a heterogeneous and metal-free carbon nitride photocatalyst, to produce sulfonyl chlorides from arenediazonium salts with high yields (50-95%). nih.govacs.org This method is compatible with a wide range of functional groups. nih.govacs.org
Researchers are also investigating the use of copper catalysts in Sandmeyer-type reactions for sulfonyl chloride synthesis. acs.org The use of a stable SO2 surrogate, DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), in conjunction with a copper catalyst, provides a safe and operationally simple protocol for converting anilines to their corresponding sulfonyl chlorides. organic-chemistry.orgacs.org
| Catalytic System | Key Features |
| Palladium Catalysis | Mild conditions, good functional group tolerance for arylsulfonyl chlorides nih.gov |
| Visible-Light Photoredox Catalysis | Mild conditions, low catalyst loading, high yields, broad functional group tolerance nih.govacs.orgnih.gov |
| Copper-Catalyzed Sandmeyer Reaction | Uses stable SO2 surrogate, inherently safe, operationally simple acs.org |
Expansion of Synthetic Applications in Diverse Chemical Disciplines
The reactivity of the chlorosulfonyl group makes 3-(chlorosulfonyl)propyl acetate a versatile building block in organic synthesis. Its applications are continually expanding into various chemical disciplines.
In polymer chemistry , this compound is crucial for synthesizing protected poly(3-sulfopropyl methacrylate) copolymers. acs.org The sulfonyl-containing monomers introduce ionic functionality into polymer backbones, creating materials with unique properties for applications in membrane technology and ion exchange.
In medicinal chemistry , the chlorosulfonyl group acts as an electrophilic "warhead" that can form covalent bonds with nucleophilic residues in the active sites of enzymes. This makes it a valuable intermediate for developing targeted therapeutic agents that require selective enzyme inhibition. The sulfonamide linkage, readily formed from sulfonyl chlorides, is a key structural motif in a wide array of pharmaceuticals. nih.govnih.gov
Furthermore, sulfonyl chlorides are used to modify biomolecules and play a role in the development of drug delivery systems. They are also important intermediates in the synthesis of other sulfur-containing compounds, such as sulfonamides and sulfonate esters. wikipedia.org
Design and Synthesis of New Derivatives with Tunable Reactivity or Targeted Biological Activity
The ability to modify the structure of this compound opens up possibilities for creating new derivatives with fine-tuned reactivity and specific biological activities. The reactivity of the sulfonyl chloride can be influenced by the nature of the organic substituent. nih.gov For instance, the stability of sulfonyl halides decreases from fluorides to iodides, with chlorides and fluorides being the most important in synthesis. wikipedia.orgenamine.net
By introducing different functional groups into the propyl acetate chain or by replacing the acetate group, researchers can design molecules with specific properties. For example, the synthesis of derivatives with altered lipophilicity could influence their interaction with biological membranes. The introduction of specific pharmacophores could lead to the development of new drug candidates with targeted biological activity. nih.gov
Research into the synthesis of bis(spiropyrazolone)cyclopropanes, which have shown potential against leishmaniasis, highlights the importance of designing novel heterocyclic compounds with therapeutic potential. nih.gov The structural similarities of these compounds to other potent leishmanicidal agents suggest that targeted design can lead to effective new treatments. nih.gov
Q & A
Q. Optimization Tips :
- Use anhydrous solvents to minimize hydrolysis of the sulfonyl group.
- Monitor reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 3:1).
- Adjust stoichiometry (e.g., 1.2:1 molar ratio of chlorosulfonic acid to precursor) to maximize yield .
Basic: How should researchers assess the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water 70:30) to quantify impurities (<0.5% threshold).
- Spectroscopy :
- ¹H NMR (CDCl₃): Look for acetate methyl protons at δ 2.1 ppm and sulfonyl-adjacent methylene protons at δ 3.4–3.6 ppm.
- LC-MS : Confirm molecular ion peak at m/z 210.6 [M+H]⁺.
- Thermal Analysis : DSC to verify melting point consistency (expected range: 45–50°C).
Data Interpretation : Discrepancies in NMR splitting patterns may indicate incomplete sulfonation or ester hydrolysis .
Basic: What storage conditions are critical to preserve this compound’s stability?
Methodological Answer:
- Temperature : Store at 2–8°C in amber glass vials to prevent thermal decomposition.
- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers; water exposure triggers hydrolysis.
- Incompatibilities : Avoid contact with oxidizing agents (e.g., peroxides) and strong bases to prevent sulfonyl group degradation .
Advanced: How can side reactions (e.g., hydrolysis or sulfonation overreaction) be minimized during synthesis?
Methodological Answer:
- Hydrolysis Mitigation :
- Use aprotic solvents (e.g., THF) and molecular sieves to scavenge water.
- Conduct reactions under inert gas (N₂/Ar).
- Sulfonation Control :
- Stepwise addition of chlorosulfonic acid with ice-bath cooling.
- Quench excess reagent with sodium bicarbonate immediately post-reaction.
Case Study : In polymer synthesis, incomplete quenching led to cross-linking; FT-IR confirmed residual sulfonic acid groups. Adjusting the quenching protocol improved monomer purity from 85% to 98% .
Advanced: What role does this compound play in energy storage materials, and how can its electrochemical properties be evaluated?
Methodological Answer:
- Application : The sulfonyl group enhances ionic conductivity in sodium-ion battery electrolytes.
- Experimental Design :
- Polymer Synthesis : Co-polymerize with methacrylate derivatives (e.g., 3-(Chlorosulfonyl)propyl methacrylate) using AIBN initiator (70°C, 24 hrs).
- Electrochemical Testing :
- Cyclic voltammetry (CV) to assess redox stability (-1.5 to 2.0 V vs. Na/Na⁺).
- Electrochemical impedance spectroscopy (EIS) to measure ionic conductivity (target: >10⁻⁴ S/cm).
Q. Findings :
- Solubility in water: 0.8 g/L (pH 7), increasing to 2.1 g/L in acidic conditions (pH 3) due to sulfonyl protonation.
- Recommendation : Report pH and temperature explicitly in solubility studies .
Advanced: What analytical techniques are most effective for detecting trace impurities in this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
